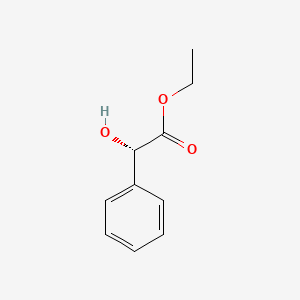

Ethyl (S)-(+)-mandelate

Description

mRNA vaccine against SARS-CoV-2 developed by Moderna.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chirality and Stereoselective Synthesis Significance of Ethyl S + Mandelate

The core of ethyl (S)-(+)-mandelate's importance lies in its chiral nature. Chirality, or 'handedness', is a fundamental property of molecules that can exist in two non-superimposable mirror-image forms, known as enantiomers. In biological systems, this property is paramount, as the physiological effects of a molecule can be highly dependent on its specific stereochemistry.

This compound serves as a crucial chiral building block in the synthesis of more complex, optically active molecules. ontosight.aiontosight.ai Its well-defined stereocenter provides a starting point for the construction of new stereogenic centers with a high degree of control over the final product's three-dimensional arrangement. This is the essence of stereoselective synthesis, which aims to produce a single, desired stereoisomer, minimizing or eliminating the formation of others.

The applications of this compound in this domain are diverse. It is frequently employed in the synthesis of pharmaceuticals, where the therapeutic activity and safety of a drug are often linked to a specific enantiomer. ontosight.aichemimpex.com For instance, it has been used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics, antihistamines, and anti-inflammatory agents. ontosight.ai Beyond pharmaceuticals, it finds use in the production of agrochemicals and as a chiral auxiliary in organic synthesis, a molecule that temporarily imparts its chirality to a non-chiral substrate to direct a stereoselective reaction. chemimpex.com

One notable application is in stereoselective glycosylation reactions, a critical process in carbohydrate chemistry. researchgate.net The stereochemistry of the mandelate (B1228975) auxiliary can influence the formation of specific glycosidic bonds, which are essential for the synthesis of complex oligosaccharides with important biological functions. researchgate.net

Historical Context and Evolution of Research on Ethyl S + Mandelate

Asymmetric Catalysis Approaches

Asymmetric catalysis provides an efficient route to chiral molecules, and various methods have been developed for the synthesis of ethyl mandelate derivatives. These approaches primarily involve the use of transition metal catalysts in conjunction with chiral ligands to control the stereochemical outcome of the reaction.

Rhodium(I)-N-Heterocyclic Carbene (NHC) Catalysis in Arylation Reactions of Ethyl Glyoxylate (B1226380).rsc.orgresearchgate.net

The rhodium(I)-catalyzed arylation of ethyl glyoxylate with arylboronic acids has emerged as a prominent method for the synthesis of ethyl mandelate derivatives. rsc.orgresearchgate.net This reaction typically employs an N-heterocyclic carbene (NHC) as a ligand to the rhodium center, facilitating the enantioselective addition of the aryl group to the glyoxylate. rsc.org

Catalyst Design and Ligand Effects in Enantioselective Arylation.researchgate.netrsc.orgscispace.com

The design of the catalyst, particularly the chiral ligand, is crucial for achieving high enantioselectivity in the arylation of ethyl glyoxylate. While N-heterocyclic carbene (NHC) ligands have been explored, initial attempts at achieving high enantioselectivities with chiral rhodium(I)-NHC catalysts in the phenylation of ethyl glyoxylate yielded moderate results, with enantiomeric excesses (ee) up to 34%. researchgate.net Subsequent efforts to use other arylboronic acids with various chiral rhodium(I)-NHC catalysts resulted in very low enantioselectivities. researchgate.net

This led researchers to investigate other types of ligands, such as phosphanes and phosphane-phosphites. rsc.orgscispace.com Commercial phosphane ligands like (R)-MonoPhos and (R)-Phanephos, as well as non-commercial (R,R)-TADDOL-derived phosphane-phosphite ligands, have been tested. rsc.orgscispace.com It was discovered that ligands with bulky substituents in the ortho- and para-positions of the chiral phosphite (B83602) moiety were the most selective, leading to ethyl mandelate derivatives in high yields (up to 99%) and moderate to very good enantioselectivities (up to 75% ee). rsc.orgscispace.comresearchgate.net The size of the substituents on the phenyl ring of the TADDOL-derived phosphane-phosphite ligand backbone was found to influence the reaction's enantioselectivity. scispace.com For instance, the use of [RhCl(C2H4)2]2 as a pre-catalyst with bulkier TADDOL-phosphane-phosphite ligands resulted in enantioselectivities ranging from 44-61% ee, whereas a less bulky ligand yielded a lower enantioselectivity of 23% ee. scispace.com

| Ligand Type | Key Features | Resulting Enantioselectivity (ee) |

| Chiral NHC | - | Up to 34% in phenylation, very low with other arylboronic acids researchgate.net |

| (R)-MonoPhos | Commercial phosphane | Moderate to good rsc.orgscispace.com |

| (R)-Phanephos | Commercial phosphane | Moderate to good rsc.orgscispace.com |

| (R,R)-TADDOL-derived phosphane-phosphite | Bulky ortho- and para-substituents on the chiral phosphite moiety | Up to 75% rsc.orgscispace.com |

Mechanistic Aspects of Rhodium(I)-Catalyzed 1,2-Addition of Aryl Boronic Acids.researchgate.net

The rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones is a significant transformation in organic synthesis. researchgate.net The generally accepted mechanism for the rhodium-catalyzed arylation of ethyl glyoxylate involves a series of steps. Initially, an active rhodium(I) species is generated. This species undergoes transmetalation with the arylboronic acid to form an aryl-rhodium intermediate. This intermediate then coordinates to the carbonyl group of ethyl glyoxylate, followed by migratory insertion of the aryl group to the carbonyl carbon, forming a rhodium alkoxide. Finally, hydrolysis or alcoholysis of the rhodium alkoxide releases the ethyl mandelate product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. The presence of a base, such as potassium tert-butoxide, is often required to facilitate the formation of the active NHC ligand from its salt precursor. rsc.org

Substrate Scope and Limitations in Rhodium(I)-NHC Catalysis.researchgate.net

The rhodium-NHC catalyzed arylation of ethyl glyoxylate has been shown to be effective for a range of aryl and alkyl boronic acids, leading to the synthesis of various α-hydroxyesters in good to excellent yields. researchgate.netresearchgate.net However, a significant limitation of the rhodium(I)-NHC catalytic system in the context of producing enantiopure ethyl mandelate derivatives is the generally moderate enantioselectivities achieved. researchgate.net While yields are often high, the stereochemical control exerted by the chiral NHC ligands investigated thus far has not been sufficient to produce products with very high enantiomeric excess. researchgate.net This has prompted the exploration of alternative ligand systems, such as phosphanes and phosphane-phosphites, which have shown more promise in achieving higher levels of enantioselectivity. rsc.orgscispace.com

Other Transition Metal-Catalyzed Asymmetric Transformations

Besides rhodium, other transition metals have been employed in the asymmetric synthesis of ethyl mandelate and related compounds.

Palladium-Catalyzed Reactions.rsc.orgox.ac.uk

Palladium catalysts have also been utilized in the arylation of glyoxylate-type aldehydes. rsc.org Palladium-phosphane catalytic systems have been reported for the coupling of arylboronic acids with ethyl glyoxylate. rsc.org The dual activation of substrates through a combination of organocatalysis and palladium catalysis has been successfully applied to a variety of asymmetric transformations. mdpi.com For instance, the asymmetric α-allylation of aldehydes has been achieved with high yields and enantioselectivities using a chiral pyrrolidine (B122466) and a palladium catalyst. mdpi.com While the direct, highly enantioselective palladium-catalyzed synthesis of ethyl mandelate from ethyl glyoxylate is a developing area, the broader success of palladium in asymmetric catalysis suggests its potential for this transformation. ox.ac.ukmdpi.com

Ruthenium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric hydrogenation of α-ketoesters, particularly ethyl benzoylformate, represents a direct and atom-economical route to ethyl mandelate. Ruthenium-based catalysts have proven highly effective for this transformation.

Asymmetric Hydrogenation (AH): Research has demonstrated that ruthenium complexes can catalyze the asymmetric hydrogenation of α-ketoesters with high efficiency and enantioselectivity. For instance, a catalyst system prepared from [Ru((S)-BINAP)(benzene)Cl]Cl in conjunction with an additive like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported for the hydrogenation of methyl benzoylformate. The addition of the cerium salt was found to not only improve the enantioselectivity but also to enhance the stability of the catalyst, allowing for high substrate-to-catalyst ratios. This system achieved up to 92% enantiomeric excess (ee).

Another approach involves the use of Ru-ligand complexes prepared from [RuCl₂(benzene)₂]₂ and chiral phosphine (B1218219) ligands. These catalysts, used directly after preparation, have shown excellent conversion and good enantioselectivity for the hydrogenation of methyl benzoylformate to methyl mandelate under mild conditions, such as room temperature and 5 atm of hydrogen pressure.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Conversion | Conditions |

|---|---|---|---|---|

| Methyl Benzoylformate | [Ru((S)-BINAP)(benzene)Cl]Cl + CeCl₃·7H₂O | 92% | High | S/C ratio = 10,000 |

| Methyl Benzoylformate | Ru-Chiral Phosphine Complex | 62% | 100% | 5 atm H₂, 24h, rt |

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, often employing formic acid/triethylamine (HCOOH/NEt₃) azeotrope as the hydrogen source. Ruthenium catalysts, particularly those based on chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for this process. dicp.ac.cn While direct examples on ethyl benzoylformate are specific, the ATH of related α-keto compounds proceeds with excellent yields and enantioselectivities (>99% ee) through a dynamic kinetic resolution process. dicp.ac.cnmdpi.com This methodology allows for the construction of two consecutive stereogenic centers in a single step under mild conditions. dicp.ac.cn The mechanism involves the tautomerization of the substrate under basic conditions, followed by the preferential hydrogenation of one enantiomer by the chiral Ru-catalyst. dicp.ac.cn

Copper(II) Complexes as Chiral Lewis Acids in Glyoxylate-Ene Reactions

The carbonyl-ene reaction is a powerful carbon-carbon bond-forming reaction that can be rendered enantioselective through the use of chiral Lewis acid catalysts. C₂-symmetric copper(II) bis(oxazoline) (box) complexes have been identified as highly effective catalysts for the reaction between ethyl glyoxylate and various olefins to produce chiral α-hydroxy esters, which are structurally analogous to ethyl mandelate. organic-chemistry.org

Catalysts such as Cu((S,S)-t-Bu-box)(H₂O)₂₂ are capable of promoting the reaction with high levels of enantiocontrol and yield for a range of monosubstituted and disubstituted olefins. acs.org These reactions typically proceed smoothly at low temperatures (e.g., -78 °C) with catalyst loadings ranging from 0.2 to 10 mol%. organic-chemistry.orgacs.org The methodology has proven to be of significant preparative utility; for example, the reaction of ethyl glyoxylate with methylenecyclohexane (B74748) was successfully conducted on a 25-mmol scale using just 0.2 mol% of the catalyst, affording the desired product in high yield (86%) and excellent enantioselectivity (97% ee). acs.org A notable advantage is that the reaction can be performed directly with polymeric ethyl glyoxylate solutions, simplifying the experimental procedure. acs.org

| Olefin | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| α-Methylstyrene | Cu((S,S)-t-Bu-box)(H₂O)₂₂ | 95 | 98 |

| Methylenecyclopentane | Cu((S,S)-t-Bu-box)(H₂O)₂₂ | 91 | 98 |

| Methylenecyclohexane | Cu((S,S)-t-Bu-box)(H₂O)₂₂ | 86 | 97 |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing metal- and biocatalysis. These methods avoid potentially toxic and expensive heavy metals and often operate under mild conditions. dokumen.pub

Chiral Brønsted Acid and Lewis Acid Catalysis

Chiral Brønsted acids have been successfully employed as organocatalysts in enantioselective transformations. Their acidity can be fine-tuned to activate specific substrates. acs.org In the context of synthesizing α-hydroxy ester precursors, chiral strong Brønsted acids derived from BINOL, such as N-sulfonyl phosphoramides, have been used to catalyze the enantioselective intermolecular carbonyl-ene reaction of simple olefins with ethyl glyoxylate. This approach provides an atom-economical and environmentally benign route to enantioenriched homoallylic alcohols. acs.org

The combination of chiral Brønsted acids with achiral Lewis acids can create a powerful catalytic system where the Lewis acid enhances the acidity of the Brønsted acid, leading to increased reactivity. dicp.ac.cnnih.gov These combined systems, known as Lewis acid-assisted Brønsted acids (LBAs) or Brønsted acid-assisted Lewis acids (BLAs), have been utilized in a variety of asymmetric reactions, demonstrating their versatility. dicp.ac.cnnih.gov

Asymmetric Organocatalysis in Direct Syntheses

A direct organocatalytic approach to mandelate derivatives involves the asymmetric Friedel-Crafts reaction. While the reaction of benzene (B151609) itself is challenging, activated aromatic systems like indoles, pyrroles, and anilines can react with ethyl glyoxylate in the presence of a catalyst. The first organocatalytic enantioselective Friedel-Crafts alkylation was developed for the reaction of indoles and pyrroles with α,β-unsaturated aldehydes using chiral imidazolidinone catalysts. ontosight.ai

This strategy has been extended to ethyl glyoxylate. For example, chiral bisoxazoline-copper(II) complexes, which are metal-based but conceptually similar to organometallic catalysts, have been used to catalyze the Friedel-Crafts reaction of N,N-dimethylaniline and other aromatic amines with ethyl glyoxylate. nih.gov These reactions proceed to give exclusively the para-substituted isomer in high yield (up to 95%) and high enantioselectivity (up to 94% ee). nih.gov Similarly, titanium(IV) complexes of BINOL derivatives have been shown to be effective catalysts for the asymmetric Friedel-Crafts reaction of N,N-dialkylanilines with ethyl glyoxylate, providing a practical route to aminomandelic acid derivatives with up to 96.6% ee. organic-chemistry.org These methods highlight the potential for direct, enantioselective C-H functionalization of aromatic rings to access mandelate structures.

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes operate under mild conditions of temperature and pH, often exhibiting exquisite chemo-, regio-, and stereoselectivity.

Enzymatic Esterification and Transesterification

Enzymatic methods are highly effective for producing enantiopure ethyl mandelate through either direct esterification or kinetic resolution via transesterification. Lipases are the most commonly employed biocatalysts for these transformations.

Enzymatic Esterification: This method involves the direct esterification of mandelic acid with ethanol. Immobilized lipases, such as Candida antarctica Lipase (B570770) B (commercially available as Novozym 435), are particularly effective. The enzyme selectively recognizes one enantiomer of the acid, leading to a highly enantiopure ester product. This process can achieve over 99% ee with chemical yields in the range of 70-75% over 24-48 hours at mild temperatures (30-40°C). The use of immobilized enzymes simplifies catalyst recovery and reuse, enhancing the process's sustainability.

Enzymatic Transesterification (Kinetic Resolution): This approach starts with racemic ethyl mandelate, and a lipase is used to selectively catalyze the transesterification of one enantiomer with an alcohol, such as n-butanol. For example, Novozym 435 can selectively esterify the (S)-enantiomer, leaving the (R)-ethyl mandelate unreacted and in high enantiopurity (>98% ee). The efficiency of this kinetic resolution is described by the enantiomeric ratio (E-value), with values greater than 200 being reported, indicating excellent selectivity. The choice of solvent can also be critical, with ionic liquids sometimes offering improved enantioselectivity compared to traditional organic solvents by reducing enzyme denaturation. Lipase from Candida cylindraceae has also demonstrated high catalytic activity for the hydrolysis of (dl)-ethyl mandelate in micro-emulsion systems, providing another route for enantiomeric separation.

| Method | Enzyme | Substrate | Key Finding |

|---|---|---|---|

| Esterification | Immobilized Candida antarctica Lipase B (Novozym 435) | (R/S)-Mandelic Acid + Ethanol | Yield: 70-75%; >99% ee |

| Kinetic Resolution (Transesterification) | Novozym 435 | (R/S)-Ethyl Mandelate + n-Butanol | E-value >200; (R)-ester left with >98% ee |

| Hydrolysis | Candida cylindraceae Lipase | (dl)-Ethyl Mandelate | Higher catalytic activity in micro-emulsion vs. biphasic solution. |

Alcohol Dehydrogenase (ADH) Mediated Reductions

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that facilitate the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. frontiersin.orgtudelft.nl These enzymes often exhibit high enantioselectivity, making them valuable tools for the synthesis of enantiomerically pure compounds like this compound. frontiersin.org The reduction of ethyl benzoylformate to ethyl mandelate is a key application of ADHs.

A novel alcohol dehydrogenase from the thermophilic bacterium Carboxydothermus hydrogenoformans has been identified and used for the asymmetric reduction of ethyl benzoylformate, achieving a 95% conversion and an enantiomeric excess of 99.9% for the (R)-enantiomer. researchgate.net Similarly, an ADH from Thermus thermophilus HB27, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reduction of ethyl benzoylformate to ethyl (R)-(−)-mandelate with 95% ee. nih.gov The use of whole-cell catalysts co-expressing the ADH and a cofactor regeneration system, such as glucose dehydrogenase (GDH), can enhance the efficiency and yield of the process. researchgate.net For example, a Hansenula polymorpha cell catalyst co-expressing ChADH and Bacillus megaterium GDH produced ethyl (R)-mandelate with a maximum conversion of 98% and an enantiomeric excess greater than 98%. researchgate.net

| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Carboxydothermus hydrogenoformans ADH | Ethyl benzoylformate | Ethyl (R)-mandelate | 95% | 99.9% | researchgate.net |

| Thermus thermophilus HB27 ADH (SDR) | Ethyl benzoylformate | Ethyl (R)-(−)-mandelate | - | 95% | nih.gov |

| Hansenula polymorpha (co-expressing ChADH and BmGDH) | Ethyl benzoylformate | Ethyl (R)-mandelate | 98% | >98% | researchgate.net |

| Streptomyces thermocyaneoviolaceus IFO 14271 | Ethyl benzoylformate | (R)-hydroxy ester | - | >98% | researchgate.net |

| Streptomyces thermocyaneoviolaceus IFO 14271 (with glutamic acid) | Ethyl benzoylformate | (S)-hydroxy ester | - | >99% | researchgate.net |

Short-Chain Dehydrogenase/Reductase (SDR) Applications

Short-chain dehydrogenases/reductases (SDRs) represent a large and diverse superfamily of enzymes that catalyze NAD(P)H-dependent oxidation/reduction reactions. medchemexpress.com They are important biocatalysts for the synthesis of chiral alcohols, including ethyl mandelate. medchemexpress.comresearchgate.net Co-immobilization of an SDR with a cofactor regenerating enzyme, like glucose dehydrogenase (GDH), on a solid support can create an efficient dual-enzyme system. researchgate.net

One study demonstrated the co-immobilization of an SDR from Thermus thermophilus HB8 and a GDH from Thermoplasma acidophilum DSM 1728 on silica (B1680970) gel. researchgate.net This system was used for the conversion of ethyl benzoylformate to (S)-(+)-mandelate, achieving a conversion rate of 71.86% and an enantiomeric excess of over 99% after 1.5 hours. researchgate.net This co-immobilization strategy effectively addresses the need for expensive NAD(P)H cofactor regeneration. researchgate.net Furthermore, SDRs from various microorganisms have been identified through gene mining for their potential in reducing sterically hindered ketones, which can be applied to the synthesis of ethyl mandelate enantiomers. hep.com.cn

Enzymatic Resolution of Racemic Mandelic Acid Derivatives

Enzymatic Hydrolysis of O-Acetylmandelates

The enzymatic hydrolysis of O-acetylmandelates provides another route to enantiomerically pure mandelic acid derivatives. This method involves the selective hydrolysis of one enantiomer of a racemic mixture of O-acetylmandelates, leaving the other enantiomer unreacted. Lipases and esterases are commonly used for this purpose.

Research has shown the highly efficient chemo- and enantioselective enzymatic hydrolysis of (±)-methyl O-acetylmandelates using Amano PS lipase, resulting in products with very high yields and optical purity. niscair.res.inresearchgate.netniscair.res.in The selectivity of the hydrolysis can be influenced by the ester group of the O-acetylmandelate. For instance, the hydrolysis of the methyl ester and tert-butyl ester of O-acetylmandelate using pig liver acetone (B3395972) powder (PLAP) resulted in 75% ee and 80% ee, respectively. core.ac.uk

Dynamic Kinetic Resolution Strategies

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. rsc.orgrsc.orgresearchgate.net Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. rsc.orgmpg.de

Mandelate racemase is a key enzyme in DKR systems for mandelic acid and its derivatives. rsc.orgrsc.orgnih.gov It catalyzes the interconversion of (R)- and (S)-mandelate, ensuring that the substrate pool for the enantioselective reaction is continuously replenished. rsc.orgrsc.org This allows the kinetic resolution to proceed beyond the 50% yield barrier. rsc.org

A chemoenzymatic DKR process has been developed that combines the enzymatic racemization of mandelic acid with diastereomeric salt crystallization of (R)-mandelic acid. rsc.org In another approach, a one-pot reaction was implemented by sequentially using an immobilized lipase for kinetic resolution and encapsulated mandelate racemase for re-racemization, achieving a 72% yield of an enantiopure product after two cycles. acs.org The racemase, being sensitive to the organic solvent required for the lipase reaction, was protected within polymeric vesicles. acs.org

The development of robust mandelate racemase mutants with enhanced catalytic efficiency is an active area of research. nih.gov Virtual screening methods have been employed to identify mutants with improved activity towards non-natural substrates, which is crucial for expanding the applicability of DKR. nih.gov For example, the V26I/Y54V mutant of mandelate racemase showed a 5.2-fold higher catalytic efficiency towards R-3-chloromandelic acid compared to the wild-type enzyme. nih.gov

| DKR Strategy | Key Enzymes | Process | Outcome | Reference |

| Chemoenzymatic DKR | Mandelate racemase | Enzymatic racemization combined with diastereomeric salt crystallization | High yields (>50%) of enantiopure mandelic acid | rsc.orgrsc.orgresearchgate.net |

| Sequential One-Pot DKR | Immobilized lipase, encapsulated mandelate racemase | Kinetic resolution followed by in-situ racemization in separate compartments | 72% yield of enantiopure product | acs.org |

| DKR with Engineered Racemase | Mandelate racemase mutants (e.g., V26I/Y54V) | DKR of non-natural substrates | 5.2-fold increased catalytic efficiency for R-3-chloromandelic acid | nih.gov |

Chemoenzymatic Cascade Processes

Chemoenzymatic cascade processes integrate chemical and enzymatic reactions in a single pot or in a sequential flow to synthesize complex molecules like ethyl mandelate with high efficiency. These cascades are designed to mimic the highly efficient metabolic pathways found in nature. beilstein-journals.org By combining the strengths of chemocatalysts and biocatalysts, these processes can achieve transformations that are difficult to accomplish using either method alone. csic.es

A key advantage of cascade reactions is the ability to transform highly reactive, unstable, or toxic intermediates directly into the next step without the need for isolation, which can improve yields and productivity. csic.es For instance, a chemoenzymatic cascade can be designed where a chemical step generates a substrate for a subsequent enzymatic reaction. An example is the hydration of an alkyne catalyzed by a gold complex, followed by an alcohol dehydrogenase (ADH) catalyzed bioreduction to yield a chiral alcohol. rsc.org Another approach involves the Wacker-Tsuji oxidation of an alkene to a ketone intermediate, which is then stereoselectively reduced by an ADH. rsc.org

In the context of mandelate synthesis, a chemoenzymatic flow process was developed for producing protected cyanohydrin derivatives, which are precursors to mandelic acid and its esters. nih.gov This process successfully integrated an aqueous enzymatic step with a subsequent organic phase protection step by using a membrane-based phase separator to handle the incompatible reaction conditions. nih.gov Such integrated flow systems highlight the potential for creating efficient, continuous manufacturing processes for chiral building blocks. beilstein-journals.org The development of these cascades often requires careful optimization of reaction parameters to ensure compatibility between the chemical and biological catalysts, as intermediates or catalysts from one step can inhibit another. beilstein-journals.org

Substrate Specificity and Engineering of Biocatalysts for Ethyl Mandelate Synthesis

The effectiveness of biocatalytic methods for synthesizing ethyl mandelate hinges on the properties of the enzymes used, particularly their substrate specificity and stereoselectivity. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for the asymmetric reduction of ethyl benzoylformate to produce chiral ethyl mandelate. uni-greifswald.deresearchgate.net

The substrate range of these enzymes can be quite broad, accepting various ketones and ketoesters. researchgate.net However, the natural specificity may not be optimal for a desired substrate like ethyl benzoylformate. For example, an ADH from the thermophilic bacterium Carboxydothermus hydrogenoformans (ChADH) was found to reduce ethyl benzoylformate to ethyl (R)-(-)-mandelate with 95% enantiomeric excess (ee). researchgate.net Similarly, a short-chain dehydrogenase/reductase (SDR) has been identified as a potential biocatalyst for producing (±)-ethyl mandelate. researchgate.net

To improve the performance of these biocatalysts, protein engineering techniques are employed. These methods can alter the active site of an enzyme to enhance its catalytic performance or even invert its enantioselectivity. nih.gov For example, arylmalonate decarboxylase (AMDase), which typically shows strict R-selectivity, has been engineered to produce the S-enantiomer by modifying its catalytic cysteine residues and the hydrophobic environment of its active site. nih.gov While initially used for arylmalonic acids, the substrate spectrum of AMDase allows it to be applied to other molecules, demonstrating the potential of engineering to broaden an enzyme's utility. nih.gov

Whole-cell biocatalysts are often preferred over isolated enzymes to avoid costly and time-consuming purification processes. uni-greifswald.de For instance, transgenic yeast strains like Arxula adeninivorans and Hansenula polymorpha have been constructed to overexpress ChADH for the synthesis of ethyl (R)-mandelate. researchgate.net These systems can also incorporate cofactor regeneration systems, such as co-expressing glucose dehydrogenase (GDH), to improve efficiency. researchgate.netmdpi.com The use of whole cells can also protect the enzyme from inhibitory effects of the reaction medium. csic.es

Table 1: Examples of Biocatalysts in Ethyl Mandelate Synthesis

| Enzyme/System | Source Organism | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Alcohol Dehydrogenase (CHY1186) & Formate Dehydrogenase | E. coli | Ethyl Benzoylformate | Ethyl (R)-mandelate | 95% | 99.9% | uni-greifswald.de |

| Alcohol Dehydrogenase (Sa-ADH) | Sulfolobus acidocaldarius | Ethyl Benzoylformate | Ethyl (R)-mandelate | - | 50% | uni-greifswald.de |

| Recombinant ChADH & BmGDH | Hansenula polymorpha (cell catalyst) | Ethyl Benzoylformate | Ethyl (R)-mandelate | 98% | >98% | researchgate.net |

| Short-chain Dehydrogenase/Reductase (SDR) & Glucose Dehydrogenase (GDH) | Co-immobilized on silica gel | Ethyl Benzoylformate | Ethyl (S)-mandelate | 72% (in 1.5h) | >99% | mdpi.com |

| Lipase | Candida cylindraceae | (dl)-ethyl mandelate | (R)-mandelic acid | - | - | oup.com |

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic hybrid methodologies represent a powerful strategy in modern organic synthesis, combining the high selectivity and mild operating conditions of biocatalysts with the broad reaction scope of chemical catalysts. dntb.gov.ua This approach is particularly valuable for the production of chiral compounds like this compound, where achieving high stereoselectivity is crucial. nih.govacs.org These hybrid systems can be designed as concurrent, sequential, or tandem one-pot processes, reducing the need for intermediate purification steps, which in turn saves time, resources, and minimizes waste. csic.esrsc.org

The integration of these two catalytic worlds is not without challenges, as the optimal conditions for enzymatic and chemical reactions often differ significantly in terms of solvent, pH, and temperature. beilstein-journals.org Overcoming these incompatibilities is a key area of research. Strategies include the immobilization of one or both catalysts, which can enhance stability and allow for easier separation, or the use of biphasic systems to keep the catalysts in separate, favorable environments. mdpi.comdntb.gov.ua

For example, a dual-enzyme system for producing ethyl (S)-mandelate involved co-immobilizing a short-chain dehydrogenase and glucose dehydrogenase on silica gel. mdpi.com This not only facilitated catalyst reuse but also improved thermostability compared to the free enzymes. mdpi.com In another instance, the synthesis of chiral alcohols from alkynes was achieved in a sequential chemo-enzymatic process where the solvent from the initial gold-catalyzed hydration step was utilized as a substrate for cofactor regeneration in the subsequent enzymatic reduction step. rsc.org

The true power of chemo-enzymatic hybrid methodologies lies in the potential for synergy between the different catalytic steps. This synergy can manifest in several ways, leading to outcomes superior to what could be achieved by separate, disconnected reactions. researchgate.net

One form of synergy occurs when the enzymatic catalyst enhances the performance of the chemical catalyst. For example, in a cascade for synthesizing p-quinol derivatives, it was found that the enzyme not only participated in its primary oxidation reaction but also increased the activity of the copper catalyst in the subsequent C-C bond formation step by forming complexes with the copper ions. rsc.org

A more common synergistic approach involves designing the cascade so that the product of the chemical step is an ideal substrate for the enzymatic step, or vice-versa. This allows for the efficient conversion of simple starting materials into complex, stereochemically rich products. ucl.ac.uk For instance, the synthesis of valuable 1,3-diols with two stereocenters was achieved by first using a chiral organocatalyst for an asymmetric aldol (B89426) condensation, followed by a highly selective bioreduction using an alcohol dehydrogenase (ADH). rsc.org This sequential approach allows for the precise, independent control over the formation of each chiral center. rsc.org

In another example, a formal hydration of styrene (B11656) derivatives to chiral benzylic alcohols was developed. rsc.org This process first uses a palladium-catalyzed Wacker-Tsuji oxidation to convert the alkene into a ketone, which is then stereoselectively reduced by an ADH. rsc.org This highlights how a classic chemical transformation can be synergistically coupled with a biocatalytic step to create a novel and efficient route to a chiral product.

The successful implementation of combined chemo-enzymatic systems depends critically on the optimization of various process parameters to manage the often-incompatible requirements of chemical and biological catalysts. mdpi.com Key challenges include differences in optimal temperature, pH, and solvent systems, as well as potential cross-inhibition where catalysts or intermediates from one step deactivate the catalyst of another. beilstein-journals.org

A crucial parameter to optimize is the ratio of the chemo-catalyst to the enzyme. acs.org In a tandem system for cyclohexane (B81311) oxidation, where a palladium-based catalyst generated hydrogen peroxide in situ for an enzymatic oxidation step, the catalyst-to-enzyme ratio was vital for maximizing efficiency and preventing enzyme deactivation by excess peroxide. acs.org

Temperature and pH are also critical. Running reactions in a sequential manner, rather than concurrently, allows for the adjustment of these parameters for each step. rsc.org However, for one-pot processes, finding a set of conditions that offers a reasonable compromise for both catalysts is necessary. The immobilization of enzymes is a widely used strategy to enhance their stability under non-physiological conditions, such as in the presence of organic solvents or at elevated temperatures required for the chemical catalyst. mdpi.com

Continuous flow reactors offer a sophisticated solution for integrating incompatible reaction steps. mdpi.com By using packed-bed reactors containing immobilized catalysts, different reaction conditions can be maintained in different segments of the flow path. mdpi.com This "cascade-reactor" approach allows for the efficient synthesis of products in a continuous fashion, as demonstrated in a chemoenzymatic tandem reaction for producing stilbenes, where an enzymatic decarboxylation at 30°C was followed by a palladium-catalyzed Heck coupling at 145°C. mdpi.com

Table 2: Optimization Strategies for Chemo-Enzymatic Systems

| Challenge | Optimization Strategy | Example Application | Reference |

|---|---|---|---|

| Catalyst Incompatibility | Sequential reaction mode | Wacker-Tsuji oxidation followed by ADH reduction | rsc.org |

| Catalyst Inhibition | Use of whole-cell biocatalysts to protect the enzyme | Nitrile hydration (NHase) followed by Cu-catalyzed arylation | csic.es |

| Suboptimal Conditions (pH, Temp) | Continuous flow reactors with separate catalyst beds | Enzymatic decarboxylation (30°C) followed by Heck coupling (145°C) | mdpi.com |

| Catalyst Stability & Reuse | Co-immobilization of multiple enzymes on a solid support | Co-immobilization of SDR and GDH for ethyl (S)-mandelate synthesis | mdpi.com |

| Process Efficiency | Optimization of chemo-catalyst to enzyme ratio | In situ H₂O₂ production for enzymatic C-H bond activation | acs.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds through biocatalytic and chemo-enzymatic methods aligns well with the principles of green chemistry. These approaches offer significant environmental advantages over traditional chemical synthesis, which often rely on harsh conditions, toxic reagents, and generate substantial waste. psu.edu

A core principle of green chemistry is the use of catalysts to minimize waste. Enzymes are particularly effective in this regard due to their high specificity (chemo-, regio-, and stereoselectivity), which reduces the need for protecting groups and minimizes the formation of by-products. acs.org The synthesis of chiral compounds like ethyl mandelate benefits immensely from the outstanding stereoselectivity of enzymes, which can yield products with very high enantiomeric excess, often exceeding 99%. mdpi.comrsc.org This eliminates the need for classical resolution steps that are inherently wasteful, as they discard at least 50% of the material. psu.edu

A key objective of green chemistry is to reduce or eliminate the use of organic solvents, which are often a major contributor to the environmental impact of chemical processes. tandfonline.com In the synthesis of this compound and its derivatives, several strategies have been developed to achieve this goal.

One direct approach is to perform reactions under solvent-free, or "neat," conditions. For the esterification of mandelic acid, using an excess of the alcohol reactant (ethanol) can allow it to serve as both the reactant and the solvent, simplifying the process and subsequent purification. Lipase-catalyzed transesterification of β-ketoesters has also been shown to work excellently under solvent-free conditions, especially when enhanced by microwave irradiation, providing a highly competitive and environmentally friendly process with high yields in short reaction times. tandfonline.com

Another strategy involves the use of micro-emulsions. These systems can enhance the catalytic activity of enzymes compared to traditional biphasic water-oil solutions. For example, the hydrolysis of (dl)-ethyl mandelate by lipase from Candida cylindraceae was shown to be more active in an oil-in-water micro-emulsion. oup.com These systems create a large interfacial area, which can improve mass transfer and reaction rates while minimizing the total volume of organic solvent required. oup.com Such approaches are part of a broader effort to make the production of valuable chiral intermediates like ethyl mandelate more sustainable and economically viable.

Microwave-Assisted and Ultrasonication Methods

Conventional heating methods for chemical synthesis are often associated with long reaction times and potential side reactions. Microwave irradiation and ultrasonication have emerged as powerful tools to overcome these limitations by providing alternative energy transfer mechanisms. ijnrd.orgajchem-a.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and uniform heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, leading to higher yields and improved product purity. ijnrd.orgajchem-a.comresearchgate.net In the context of ethyl mandelate synthesis, microwave irradiation has been shown to be particularly effective in enzymatic reactions. For instance, the lipase-catalyzed hydrolysis of racemic methyl mandelate to produce (R)-(-)-mandelic acid under microwave irradiation at 50°C resulted in a 30% increase in conversion after 4 hours compared to conventional heating. researchgate.net The electromagnetic component of microwaves can cause vibrations in the bonds of reactants and catalysts, which may lower the activation energy and increase collision frequency. researchgate.net

The application of microwave energy is not limited to enzymatic reactions. It has been successfully used in the synthesis of various esters, often leading to significant improvements in reaction efficiency. nih.gov For example, the synthesis of diorganotin(IV) mandelates has been achieved through both conventional thermal methods and microwave-assisted reactions, with the latter offering a more efficient route. nih.gov

Ultrasonication Methods

Ultrasonication, the application of ultrasound waves (typically >20 kHz) to a reaction mixture, enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.gov The formation, growth, and implosive collapse of bubbles in the liquid create localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. This provides a unique environment for chemical reactions, often leading to increased reaction rates and yields. nih.gov

In enzymatic synthesis, ultrasound can be particularly beneficial for heterogeneous reactions where the enzyme is in a different phase from the substrates. The ultrasonic dispersion increases the available surface area, thereby enhancing the efficiency of the enzyme. researchgate.net Studies on the ultrasound-assisted lipase-catalyzed synthesis of various esters have demonstrated a significant reduction in reaction time compared to conventional methods. For example, the synthesis of ethyl hexanoate (B1226103) was completed in 40 minutes with ultrasound, compared to 120 minutes conventionally. researchgate.net Similarly, the lipase-catalyzed ring-opening polymerization of ε-caprolactone was significantly improved by sonication, with a 63% increase in monomer conversion. nih.govscience.gov

The combination of a complex phase transfer catalyst with ultrasonic irradiation has been shown to be an efficient and practical method for the synthesis of mandelic acid from benzaldehyde (B42025) and chloroform, achieving a high yield in a much shorter reaction time than classical methods. researchgate.net

Table 1: Comparison of Microwave-Assisted and Ultrasonication Methods in Ester Synthesis

| Method | Catalyst | Substrates | Key Findings | Reference |

| Microwave-Assisted | Lipase | Racemic Methyl Mandelate | 30% increase in conversion at 50°C after 4h compared to conventional heating. | researchgate.net |

| Microwave-Assisted | Diorganotin(IV) | Mandelic Acid | Efficient synthesis of diorganotin(IV) mandelates. | nih.gov |

| Ultrasonication | Lipase | Hexanoic Acid, Ethanol | Reaction time reduced to 40 min from 120 min for ethyl hexanoate synthesis. | researchgate.net |

| Ultrasonication | Lipase | ε-Caprolactone | 63% increase in monomer conversion for poly-6-hydroxyhexanoate synthesis. | nih.govscience.gov |

| Ultrasonication | Phase Transfer Catalyst | Benzaldehyde, Chloroform | High yield of mandelic acid in a significantly shorter reaction time. | researchgate.net |

Photocatalytic and Mechanochemical Approaches

In the quest for greener and more efficient synthetic methods, photocatalysis and mechanochemistry have gained significant attention.

Photocatalytic Approaches

Photocatalysis utilizes light to activate a catalyst, which in turn drives a chemical reaction. This approach offers the potential for highly selective transformations under mild conditions. One notable example is the photocatalytic reduction of ethyl benzoylformate to ethyl mandelate. This transformation can be triggered by a photoredox catalyst such as [Ru(bpy)3]2+. ias.ac.in In this system, the excited state of the ruthenium complex acts as a powerful single-electron reductant, initiating the reduction of the keto group. ias.ac.in While direct photocatalytic synthesis of this compound is an area of ongoing research, the principles have been demonstrated in related systems. For instance, the direct observation of radical intermediates in the photo-Kolbe reaction on TiO2 powder provides insight into the potential mechanisms of photocatalytic reactions involving carboxylic acid derivatives. chemrxiv.org

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. vanderbilt.edu This solvent-free or low-solvent approach offers significant environmental benefits by reducing waste and avoiding the use of hazardous solvents. chemrxiv.org A mechanochemical method for the nucleophilic substitution of alcohols has been reported, which proceeds via isouronium intermediates. chemrxiv.orgresearchgate.net In this method, the reaction of optically pure methyl (S)-mandelate with morpholine, using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and K2HPO4, yielded the corresponding (R)-phenylglycine derivative in 84% yield, albeit with reduced optical purity (76% ee). chemrxiv.org This demonstrates the potential of mechanochemistry for the transformation of mandelate esters, although controlling stereochemistry remains a challenge that requires further optimization. chemrxiv.orgresearchgate.net

Table 2: Emerging Synthetic Approaches for Mandelate Derivatives

| Approach | Catalyst/Reagent | Substrate | Product | Key Findings | Reference |

| Photocatalytic Reduction | [Ru(bpy)3]2+ | Ethyl Benzoylformate | Ethyl Mandelate | Demonstrates the feasibility of photocatalytic reduction of the keto group. | ias.ac.in |

| Mechanochemical Substitution | TFFH/K2HPO4 | Methyl (S)-Mandelate | (R)-Phenylglycine derivative | High yield (84%) but with reduced enantiomeric excess (76% ee). | chemrxiv.org |

Atom Economy and Waste Minimization Strategies

The principles of green chemistry emphasize the importance of maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing the generation of waste (E-factor). royalsocietypublishing.orgnih.govchembam.com

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. royalsocietypublishing.orgnih.gov Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. nih.gov

E-Factor and Process Mass Intensity (PMI)

The Environmental Factor (E-factor) provides a more practical measure of the environmental impact of a process by quantifying the amount of waste generated per unit of product. royalsocietypublishing.orgnih.gov Process Mass Intensity (PMI) is another metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of product. greenchemistry-toolkit.org The pharmaceutical industry, characterized by multi-step syntheses, has historically high E-factors, with a significant portion of the waste being solvents. nih.gov

Strategies to improve atom economy and reduce waste in the synthesis of ethyl mandelate include:

Catalytic Processes: Using catalysts instead of stoichiometric reagents minimizes waste.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing recycling protocols can significantly reduce the E-factor.

One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces the need for intermediate workups and purifications, thereby minimizing solvent use and waste generation. nih.gov

Table 3: Green Chemistry Metrics in Chemical Synthesis

| Metric | Definition | Significance | Reference |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | Theoretical efficiency of a reaction. | royalsocietypublishing.orgnih.gov |

| E-Factor | Mass of waste / Mass of product | Practical measure of waste generation. | royalsocietypublishing.orgnih.gov |

| Process Mass Intensity (PMI) | Total mass in / Mass of product | Holistic measure of process efficiency, including all materials. | greenchemistry-toolkit.org |

Sustainable Catalyst Development for Esterification

The development of sustainable catalysts is a key focus in green chemistry, aiming to replace hazardous and non-recyclable catalysts with more environmentally friendly alternatives.

Heterogeneous Acid Catalysts

Traditional esterification reactions often rely on homogeneous mineral acids like sulfuric acid, which are corrosive and lead to product contamination and waste treatment issues. ias.ac.inresearchgate.net To address this, significant research has focused on developing solid acid catalysts that are non-corrosive, reusable, and easily separated from the reaction mixture. Examples of such catalysts for the esterification of mandelic acid include:

Cs2.5H0.5PW12O40/K-10 clay: A recyclable nano-catalyst that has shown superior activity compared to other solid acids. ias.ac.inresearchgate.net

Sulfated zirconia: Another effective and reusable solid acid catalyst. ias.ac.inresearchgate.net

Silica-supported sulfonic acids: These have been successfully used for the esterification of other carboxylic acids and demonstrate the potential for recyclable catalysts. beilstein-journals.org

Biocatalysts: Lipases

Enzymes, particularly lipases, have emerged as highly effective and sustainable catalysts for the stereoselective synthesis of esters. Lipase-catalyzed reactions offer several advantages:

High Selectivity: Lipases can exhibit high enantio-, regio-, and chemoselectivity, often eliminating the need for protecting groups.

Mild Reaction Conditions: Enzymatic reactions typically occur under mild temperature and pressure conditions, reducing energy consumption.

Biodegradability: Enzymes are biodegradable and non-toxic.

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are widely used as they can be easily recovered and reused for multiple reaction cycles, improving the economic viability of the process. researchgate.nettudelft.nl Cross-linked enzyme aggregates (CLEAs) represent another innovative approach to create stable and recyclable biocatalysts. tudelft.nl

Table 4: Examples of Sustainable Catalysts for Esterification

| Catalyst | Type | Advantages | Application Example | Reference |

| Cs2.5H0.5PW12O40/K-10 clay | Heterogeneous Acid Catalyst | Recyclable, high activity, non-corrosive. | Esterification of mandelic acid with methanol. | ias.ac.inresearchgate.net |

| Sulfated Zirconia | Heterogeneous Acid Catalyst | Reusable, efficient. | Esterification of mandelic acid. | ias.ac.inresearchgate.net |

| Novozym 435 (Immobilized Lipase) | Biocatalyst | High stereoselectivity, mild conditions, reusable. | Kinetic resolution of mandelic acid esters. | researchgate.net |

| Cross-Linked Enzyme Aggregates (CLEAs) | Biocatalyst | Stable, recyclable, applicable to various enzymes. | One-pot synthesis of (S)-mandelic acid. | tudelft.nl |

Mechanistic Investigations of Reactions Involving Ethyl S + Mandelate

Esterification Reaction Mechanisms

The formation of ethyl (S)-(+)-mandelate from (S)-(+)-mandelic acid and ethanol (B145695) can be achieved through several catalytic methods, each proceeding via a distinct mechanistic pathway.

Acid-Catalyzed Esterification Pathways

The most common method for synthesizing esters from a carboxylic acid and an alcohol is the Fischer esterification, which is catalyzed by a strong acid. masterorganicchemistry.compatsnap.com This reaction is a reversible process where the equilibrium can be shifted towards the product by using an excess of one reactant or by removing water as it is formed. organic-chemistry.orgathabascau.ca

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the mandelic acid, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.netchemguide.co.uk

Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group helps to expel a molecule of water, reforming the carbonyl group and generating a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl mandelate (B1228975) product. masterorganicchemistry.com

Boric acid can also serve as a chemoselective catalyst for the esterification of α-hydroxycarboxylic acids like mandelic acid. amazonaws.com This method is notable for its mild conditions, proceeding at room temperature. amazonaws.com

Base-Catalyzed Transesterification Mechanisms

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. In the context of ethyl mandelate, a base-catalyzed transesterification would involve reacting it with a different alcohol in the presence of a base.

The base-catalyzed mechanism proceeds as follows: wikipedia.orgbyjus.commasterorganicchemistry.com

Alkoxide Formation : The base removes a proton from the reactant alcohol, creating a nucleophilic alkoxide. byjus.comresearchgate.net

Nucleophilic Acyl Substitution : The alkoxide ion attacks the carbonyl carbon of the ethyl mandelate. byjus.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate. wikipedia.orgresearchgate.net

Leaving Group Departure : The tetrahedral intermediate collapses, eliminating the original ethoxide group and forming the new ester. masterorganicchemistry.com The displaced ethoxide then reacts with the protonated base to regenerate the basic catalyst.

This process is an equilibrium, and the position of the equilibrium is determined by the relative stabilities and concentrations of the reactants and products. wikipedia.org For example, heating an ethyl mandelate derivative with diethylamino ethanol and a catalytic amount of sodium leads to a transesterification reaction. google.com

Enzymatic Esterification Mechanisms

Enzymes, particularly lipases, are highly effective catalysts for the esterification of mandelic acid due to their high selectivity and ability to function under mild conditions. mdpi.com Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) can catalyze ester synthesis in non-aqueous media, reversing their natural hydrolytic function. mdpi.comnih.gov

The lipase-catalyzed synthesis of esters like ethyl mandelate generally follows a "ping-pong bi-bi" mechanism. The key steps involve:

Acyl-Enzyme Intermediate Formation : The active site of the lipase (B570770), which typically contains a catalytic triad (B1167595) (e.g., Ser-His-Asp), attacks the carbonyl carbon of the carboxylic acid (mandelic acid). This leads to the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme complex, releasing a molecule of water.

Nucleophilic Attack by Alcohol : The alcohol (ethanol) then enters the active site and attacks the acyl-enzyme intermediate.

Product Release : This second nucleophilic attack forms another tetrahedral intermediate, which subsequently breaks down to release the ester product (ethyl mandelate) and regenerate the free enzyme.

Lipases, such as Candida antarctica lipase B (CALB), are widely used for these transformations. nih.govmdpi.com These enzymatic methods are particularly valuable for kinetic resolutions of racemic mandelic acid or its esters, allowing for the synthesis of enantiomerically pure products. sbq.org.br

Oxidation Reactions of Mandelic Acid Esters

The secondary alcohol group in mandelic acid esters is susceptible to oxidation, yielding the corresponding α-keto esters. Various oxidizing agents can effect this transformation, each with a distinct mechanism.

Lead Tetraacetate Oxidation Kinetics and Mechanism

Lead tetraacetate (LTA) is a powerful oxidizing agent capable of cleaving 1,2-diols and oxidizing alcohols. slideshare.netorganicchemistrydata.org The oxidation of mandelic acid esters, such as ethyl mandelate, by LTA in a non-polar solvent like benzene (B151609) has been studied in detail. oup.comoup.com The primary product of this reaction is the corresponding phenylglyoxylic ester. oup.com

The kinetics of the uncatalyzed reaction show a first-order dependence on the concentration of the oxidant (LTA) and a second-order dependence on the ester concentration. oup.comoup.com However, the reaction is catalyzed by pyridine (B92270). In the presence of pyridine, the reaction becomes first-order with respect to the oxidant, the ester, and the pyridine catalyst. oup.com

The proposed mechanism involves the slow decomposition of a lead tetraalkoxide derivative formed between the LTA and the mandelic acid ester. oup.com The key steps are believed to be:

Ligand Exchange : Two molecules of the mandelic acid ester displace acetate (B1210297) ligands from the lead(IV) center to form a lead dialkoxide intermediate.

Rate-Determining Step : This intermediate undergoes a slow decomposition involving the heterolytic cleavage of a Pb–O bond. This step is facilitated by the C-H bond cleavage at the α-carbon, as indicated by a significant kinetic isotope effect observed with ethyl α-deuteriomandelate. oup.com

Product Formation : The decomposition yields the α-keto ester, lead(II) acetate, and acetic acid.

The negative activation entropies calculated for this reaction support a more ordered transition state, consistent with the proposed mechanism rather than a homolytic Pb-O bond cleavage. oup.com

Table 1: Activation Parameters for the Oxidation of Methyl Mandelate by LTA

| Parameter | Value | Units |

|---|---|---|

| ΔE | 13.8 ± 0.6 | kcal/mol |

| ΔH | 13.2 ± 0.6 | kcal/mol |

| ΔS | -24.3 ± 2.0 | e.u. |

| ΔF | 20.6 ± 0.8 | kcal/mol |

Data sourced from a study on the oxidation of mandelic acid esters by lead tetraacetate. oup.com

Other Oxidative Transformations

Besides lead tetraacetate, other oxidants can transform mandelic acid esters into valuable products.

Chromic Acid Oxidation : The oxidation of ethyl mandelate with chromic acid in aqueous acetic acid is first-order with respect to the oxidant, the ester, and hydrogen ions. rsc.orgrsc.org The main product of this reaction is ethyl phenylglyoxylate. rsc.org The mechanism is suggested to involve the rupture of the C-H bond at the α-carbon in the rate-determining step, which is consistent with the oxidation of other secondary alcohols by Cr(VI). rsc.orgrsc.org The reaction proceeds through the formation of a chromate (B82759) ester intermediate, which then decomposes.

Peroxydisulfate (B1198043) Oxidation : The silver(I)-catalyzed oxidation of mandelate esters by peroxydisulfate involves a free radical mechanism. researchgate.net The reaction kinetics are first-order in the ester and the Ag(I) catalyst, and half-order in H+. A proposed mechanism involves the formation of a complex between the ester and the oxidant, which then decomposes in a slow step to yield products such as benzaldehyde (B42025), the corresponding alcohol, and carbon dioxide. researchgate.net

Ethylenediammonium Dichromate (EDDC) Oxidation : The oxidation of substituted mandelic acids by EDDC in an aqueous acetic acid medium has also been investigated. orientjchem.orgsemanticscholar.org This reaction is catalyzed by H+ ions and exhibits a primary kinetic isotope effect, indicating that the α-C-H bond is broken in the rate-determining step. orientjchem.org The reaction likely proceeds through a mechanism similar to other Cr(VI) oxidants.

Racemization Mechanisms of Mandelic Acid Esters

The conversion of an enantiomerically pure substance into a mixture containing more than one enantiomer is known as racemization. For mandelic acid and its esters, this process can occur through both enzymatic and non-enzymatic pathways. Understanding these mechanisms is crucial for applications in stereoselective synthesis and dynamic kinetic resolution.

Mandelate racemase (MR) from the bacterium Pseudomonas putida is a highly proficient enzyme that catalyzes the interconversion of (R)- and (S)-mandelate. nih.gov The mechanism involves the abstraction and subsequent stereoinverted re-addition of the α-proton at the chiral carbon center.

Initial hypotheses about the mechanism of mandelate racemase action were refined by chemical and kinetic studies that strongly support a two-base mechanism over a single-base mechanism. In a two-base mechanism, two different amino acid residues in the enzyme's active site act as conjugate acid-bases, one abstracting the α-proton and the other donating a proton to the opposite face of the resulting planar intermediate.

Key evidence for this mechanism comes from isotope exchange experiments. researchgate.net In one study, (R)- or (S)-[α-¹H]mandelate was incubated with the enzyme in deuterium (B1214612) oxide (D₂O) for a short period. researchgate.net The resulting mixture of mandelates was analyzed for deuterium incorporation. The findings were crucial:

For the reaction in either direction, no significant amount of the original α-protium from the substrate was found in the product. This indicates that the abstracted proton is not directly transferred from one face of the substrate to the other by a single catalytic group. researchgate.net

When starting with (R)-mandelate, almost no deuterium exchange (≤0.4%) was observed in the remaining (R)-mandelate substrate pool. researchgate.net

Conversely, when starting with (S)-mandelate, a noticeable exchange of the α-hydrogen (3.5-5.1%) was detected in the remaining (S)-mandelate substrate after a net turnover of 5.1-7.2%. researchgate.net

This asymmetry in isotope exchange suggests that the proton abstracted from the (S)-enantiomer exchanges more readily with the solvent (D₂O) than the proton abstracted from the (R)-enantiomer. This behavior is inconsistent with a single-base mechanism, where the exchange rates for both enantiomers would be expected to be more similar. It strongly implies the presence of two distinct bases, each positioned to interact with one of the enantiomers specifically. researchgate.net X-ray crystallography has identified His-297 and Lys-166 as the two catalytic base residues responsible for proton abstraction from (R)- and (S)-mandelate, respectively.

Kinetic parameters for the racemization of mandelate enantiomers by wild-type mandelate racemase have been determined, showing the enzyme's high efficiency.

Kinetic Parameters for Mandelate Racemase

| Direction | k_cat (s⁻¹) | K_m (mM) |

|---|---|---|

| (S) → (R) | 690 ± 49 | 0.74 ± 0.16 |

Data from Powers et al. (1991) for wild-type mandelate racemase. researchgate.net

Further evidence for the two-base mechanism and the nature of the transition state comes from isotope effect studies. When the racemization of [α-¹H]mandelate is monitored in D₂O by circular dichroism, an "overshoot" in the progress curve is observed. researchgate.net This phenomenon, where the optical rotation temporarily exceeds the equilibrium value, is a classic indicator of a kinetic isotope effect in a two-base mechanism. The magnitude of this overshoot was found to be greater for the (R) to (S) conversion, again highlighting the asymmetry of the active site. researchgate.net

Probing the active site with substrate and intermediate analogues has provided insights into the specific interactions that facilitate catalysis. The active site contains a hydrophobic cavity that accommodates the phenyl ring of the mandelate substrate. manchester.ac.uk Studies using a series of substituted glycolates and hydroxamates (analogues of the substrate and the proposed enolic intermediate, respectively) have shown that the binding affinity correlates well with the hydrophobicity and surface area of the ligands. manchester.ac.uk For instance, the enzyme is competitively inhibited by (R,S)-1-naphthylglycolate and (R,S)-2-naphthylglycolate, demonstrating the plasticity of this hydrophobic pocket. manchester.ac.uk

Site-directed mutagenesis has been instrumental in identifying the roles of specific amino acid residues. Mutation of Glu-317, a residue whose carboxylate group is positioned near the carboxylate of the bound substrate, significantly reduces the catalytic rate (k_cat) by factors of 10³ to 10⁴. researchgate.net This finding supports the role of Glu-317 as a general acid catalyst that protonates the substrate's carboxylate group, thereby facilitating the abstraction of the α-proton and stabilizing the enolic intermediate. researchgate.net Similarly, mutating the proposed catalytic bases, Lys-166 and His-297, confirms their essential roles in proton abstraction and donation.

In the absence of an enzyme, the racemization of mandelic acid esters can be induced through chemical methods, typically requiring more forcing conditions such as heat, or the presence of an acid or base catalyst. jst.go.jp These methods are generally less efficient and specific than enzymatic racemization and can lead to side reactions. jst.go.jp

The underlying principle of these non-enzymatic pathways is the removal of the acidic α-hydrogen to form a planar, achiral enolate intermediate. The subsequent non-stereospecific reprotonation of this intermediate leads to the formation of a racemic mixture.

Base-Catalyzed Racemization: This is a common method for the racemization of α-hydroxycarboxylic acids and their esters. acs.org The mechanism is an example of a substitution, electrophilic, unimolecular (S_E_1) reaction. A base (B:) abstracts the α-proton, leading to the formation of a resonance-stabilized carbanion, specifically an enolate. This intermediate loses its original stereochemical information. Protonation of the enolate by the conjugate acid (BH⁺) can then occur from either face with equal probability, yielding a 50:50 mixture of the (R) and (S) enantiomers. The rate of racemization is dependent on the strength of the base and the stability of the enolate intermediate.

Advanced Analytical Methodologies for Characterization and Enantiopurity Determination

Chromatographic Enantioseparation Techniques

Chromatographic methods are paramount for the successful separation and quantification of enantiomers. For Ethyl (S)-(+)-mandelate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases have proven to be effective.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC stands as a primary technique for the enantiomeric resolution of mandelic acid derivatives. The most popular and effective approach involves the use of a chiral stationary phase (CSP), which allows for the direct separation of enantiomers due to the formation of transient diastereomeric complexes with differing interaction energies.

The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including mandelate (B1228975) esters.

For the enantiomeric separation of compounds structurally similar to this compound, such as other mandelic acid derivatives, Daicel Chiralcel OD-H columns are frequently employed. nih.govdocbrown.info The mobile phase typically consists of a mixture of an alkane, such as n-hexane or heptane, and an alcohol modifier, most commonly isopropanol (B130326) (IPA) or ethanol (B145695). The ratio of these solvents is a critical parameter that influences both the retention time and the resolution of the enantiomers. For instance, a mobile phase composition of n-hexane/isopropanol in ratios ranging from 95:5 to 70:30 (v/v) has been successfully used for the baseline separation of related chiral compounds on a Chiralcel OD-H column. docbrown.info The addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), can be beneficial for improving peak shape and resolution, especially for acidic analytes. nih.gov

The general strategy for method development often involves screening a selection of polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, AD, AS) with a standard mobile phase, such as hexane/IPA (90:10), and then optimizing the alcohol content and flow rate to achieve the desired separation.

Table 1: Exemplary HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H (25 cm x 0.46 cm ID) |

| Mobile Phase | n-hexane/isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | Ambient |

This table provides a representative set of conditions; optimization is necessary for specific applications.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. While specific UPLC applications dedicated solely to this compound are not extensively documented in readily available literature, the principles of chiral separation on polysaccharide-based stationary phases are directly transferable from HPLC to UPLC. The use of UPLC with a chiral stationary phase would be expected to provide enhanced performance for the enantiopurity determination of this compound, offering sharper peaks and improved sensitivity.

Gas Chromatography (GC) for Enantiomeric Analysis

Gas chromatography is another powerful technique for the enantiomeric analysis of volatile chiral compounds like this compound. This method requires the use of a chiral stationary phase, with cyclodextrin (B1172386) derivatives being the most common and effective for this class of compounds.

Permethylated β-cyclodextrin (PMBCD) and other modified cyclodextrins have shown excellent enantioselectivity for mandelate esters. researchgate.net The separation mechanism is based on the formation of transient inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. The differing stability of these diastereomeric complexes leads to different retention times and, thus, separation.

For the GC analysis of mandelates, it is often necessary to derivatize the hydroxyl group to improve volatility and chromatographic performance, though direct analysis is also possible. The choice of the specific cyclodextrin-based column and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Table 2: Common Chiral Stationary Phases for GC Enantioseparation of Mandelates

| Chiral Stationary Phase | Common Application |

| Permethylated β-cyclodextrin (PMBCD) | Broad enantioselectivity for mandelate analogs. |

| Heptakis(2,6-di-O-butyl-3-O-butyryl)-β-CD | Effective for various mandelate derivatives. |

| Heptakis(2,6-di-O-pentyl-3-O-acetyl)-β-CD | Used for the separation of mandelate enantiomers. |

Preparative Chromatography for Enantiopure Isolation

While analytical chromatography focuses on the separation and quantification of small amounts of a substance, preparative chromatography is employed for the isolation and purification of larger quantities of a specific compound. The principles of chiral HPLC can be scaled up to a preparative level to isolate enantiomerically pure this compound.

This process involves using larger columns with greater loading capacity and higher flow rates. The mobile phase composition and stationary phase chemistry developed at the analytical scale are generally transferable to the preparative scale, with some adjustments to optimize throughput and purity. After separation, the fractions containing the desired enantiomer are collected, and the solvent is removed to yield the purified product. Daicel offers bulk chiral stationary phases for such large-scale separations. chemicalbook.com

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons in the molecule. In a typical spectrum recorded in CDCl₃, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton (CH-OH) is a characteristic singlet at approximately δ 5.14 ppm. The quartet of the methylene (B1212753) protons (-OCH₂CH₃) is observed around δ 4.2 ppm, and the triplet of the methyl protons (-OCH₂CH₃) appears at about δ 1.2 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) is also present. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically found in the downfield region, around δ 174 ppm. The carbons of the aromatic ring resonate in the range of δ 126-140 ppm. The carbon bearing the hydroxyl group (CH-OH) appears at approximately δ 72 ppm, while the methylene carbon of the ethyl group (-OCH₂) is observed around δ 62 ppm. The methyl carbon (-OCH₂CH₃) gives a signal in the upfield region, typically around δ 14 ppm.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl DL-mandelate in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H | 7.29 - 7.41 | 126.6, 128.4, 128.6, 138.8 |

| CH-OH | 5.14 | 72.6 |

| -OH | 3.95 | - |

| -OCH₂CH₃ | 4.20 (quartet) | 62.1 |

| -OCH₂CH₃ | 1.17 (triplet) | 14.0 |

| C=O | - | 174.0 |

Data is for the racemic mixture and may show slight variations for the pure enantiomer. chemicalbook.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. A broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The strong absorption peak around 1730 cm⁻¹ is attributed to the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities typically appear in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are seen in the 1600-1450 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. In an achiral solvent, the ¹H and ¹³C NMR spectra of a single enantiomer are identical to those of its racemic mixture.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl DL-mandelate provides characteristic signals that confirm its molecular structure. The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton (CH-OH) is observed as a singlet or a narrowly split multiplet around δ 5.14 ppm. The ethoxy group gives rise to a quartet at approximately δ 4.2 ppm, corresponding to the methylene protons (-OCH₂-), and a triplet around δ 1.2 ppm for the methyl protons (-CH₃) chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum. The carbons of the phenyl ring resonate in the aromatic region (approximately 126-140 ppm). The carbon atom attached to the hydroxyl group (CH-OH) appears around 72 ppm, while the carbons of the ethyl group are observed at approximately 62 ppm (-OCH₂) and 14 ppm (-CH₃).